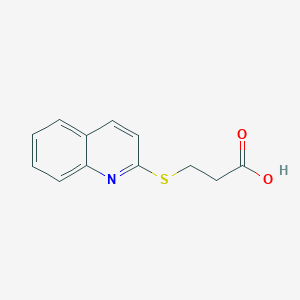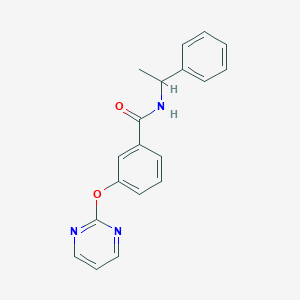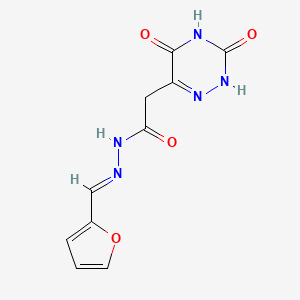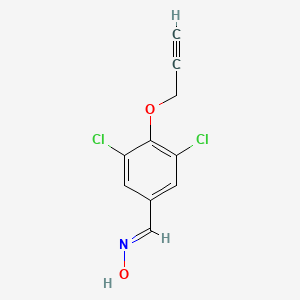![molecular formula C15H17N3O3 B5518064 N-(2-甲氧基乙基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺](/img/structure/B5518064.png)
N-(2-甲氧基乙基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide often involves complex chemical reactions, aiming to achieve selectivity and potency. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a somewhat similar structure, demonstrates the intricate steps required to obtain such molecules, highlighting the isotype-selective inhibition of specific enzymes or receptors (Zhou et al., 2008).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques for analyzing the molecular structure of benzamide derivatives. These methods provide insights into the crystalline structure, molecular geometry, and electronic properties, as seen in studies of related benzamide compounds (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, offering insights into their reactivity and potential applications. For example, the synthesis and neuroleptic activity of certain benzamides reveal the correlation between structure and activity, highlighting the potential for creating potent drugs with minimal side effects (Sumio et al., 1981).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. Studies on similar compounds can shed light on these aspects, aiding in the development of new materials or drugs (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming complexes with metals or other molecules, are essential for determining the applications of N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide and its derivatives. Research on similar molecules provides valuable information on these properties, supporting further development and application (Wang et al., 2013).
科学研究应用
合成和生物活性
N-(2-甲氧基乙基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺,由于其复杂的结构,在合成具有潜在生物活性的各种新型化合物中得到应用。例如,研究人员合成了衍生自维斯那庚酮和凯林酮的新型杂环化合物,展示了镇痛和抗炎活性,其中 N-(2-甲氧基乙基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺的类似结构类似物可用作合成过程中的前体或中间体。发现这些化合物可抑制环氧合酶-1/2 (COX-1/2) 并表现出显着的镇痛和抗炎活性,表明它们作为治疗炎症相关疾病的候选药物的潜力 (A. Abu-Hashem, S. Al-Hussain, & M. Zaki, 2020)。
抗癌和抗菌应用
该化合物发现另一个相关领域是具有抗癌和抗菌特性的苯甲酰胺衍生物的设计和合成。例如,一系列 N-[2-(4-甲氧基苯胺基)-5-(3,4,5-三甲氧基苯基)吡啶-3-基]苯甲酰胺对各种人类癌细胞系表现出中等到良好的抗癌活性,例如 MCF-7(乳腺癌)、A549(肺癌)、DU-145(前列腺癌)和 MDA MB-231(乳腺癌)。这些发现突出了结构相关化合物在癌症治疗中的潜力,为开发有效的抗癌剂提供了新途径 (G. Mohan, G. Sridhar, E. Laxminarayana, & M. Chary, 2021)。
有机凝胶形成和材料科学
在材料科学领域,N-(2-甲氧基乙基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺的衍生物,特别是具有两亲性质的衍生物,已被研究其形成有机凝胶的能力。这些有机凝胶基于两亲性苝四甲酸二亚胺的 J 型和 H 型聚集体,展示了化合物结构的改性如何导致材料具有独特性能,例如荧光和可逆相变。此类材料在光电、传感器和先进材料复合材料中的组件中具有潜在应用 (Haixia Wu, L. Xue, Yan Shi, Yanli Chen, & Xiyou Li, 2011)。
属性
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methylpyrimidin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-6-7-17-15(18-11)21-13-5-3-4-12(10-13)14(19)16-8-9-20-2/h3-7,10H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRYMRZQASXOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)



![1-cyclopropyl-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5518031.png)
![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)


![N'-[4-(dimethylamino)benzylidene]-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5518046.png)
![8-[3-(ethoxymethyl)-4-methoxybenzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518053.png)
![ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)